1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone
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Overview
Description
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone typically involves the cyclization of 1-(6-methylpyridin-2-yl)-2-(quinolin-4-yl)ethanone with hydrazine hydrate under dimethylformamide solvent . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield acetyl derivatives, while reduction of the ethanone moiety may produce alcohols.
Scientific Research Applications
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and pyridine ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Comparison: 1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. In contrast, compounds like 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone and 2,6-Diacetylpyridine have different substituents that influence their reactivity and applications. The hydroxyethyl group enhances the compound’s solubility and ability to form hydrogen bonds, making it more versatile in various research and industrial applications.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
APBRARLHPPMMRA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)C(=O)C)O |
Canonical SMILES |
CC(C1=NC(=CC=C1)C(=O)C)O |
Origin of Product |
United States |
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